2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol
Description
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol is an organic compound characterized by the presence of an ethanesulfonyl group and a fluoro-phenyl group attached to an ethanol backbone
Properties
IUPAC Name |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCXRWFZDRLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol typically involves the reaction of 2-fluorobenzaldehyde with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of 2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro-phenyl group may enhance the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfonyl)-1-(2-fluorophenyl)-1-propanone
- (2-fluorophenyl)methyl (3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonyl group provides a reactive site for covalent modifications, while the fluoro-phenyl group enhances its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
